molecular formula C10H12N2O5S B8285355 [1-(2-Nitro-benzenesulfonyl)-azetidin-3-yl]-methanol

[1-(2-Nitro-benzenesulfonyl)-azetidin-3-yl]-methanol

Cat. No.: B8285355
M. Wt: 272.28 g/mol
InChI Key: HHUVQEZWBOGPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Nitro-benzenesulfonyl)-azetidin-3-yl]-methanol is a useful research compound. Its molecular formula is C10H12N2O5S and its molecular weight is 272.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

[1-(2-nitrophenyl)sulfonylazetidin-3-yl]methanol

InChI

InChI=1S/C10H12N2O5S/c13-7-8-5-11(6-8)18(16,17)10-4-2-1-3-9(10)12(14)15/h1-4,8,13H,5-7H2

InChI Key

HHUVQEZWBOGPJH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 3-(aminomethyl)-1-azetidinecarboxylate (J. Med. Chem., (2001) 44:94-104) (441 mg, 2.35 mmol) was dissolved in CH2Cl2 (2 mL) and TFA (1.5 mL) and the mixture was stirred for 2 hours at room temperature. The volatiles were removed under reduced pressure and the residue was dissolved in dry MeOH (5 mL). Solid NaHCO3 was added (˜500 mg) and the mixture was stirred for 17 hours. MeOH was removed, CH2Cl2 (50 mL) was added and the mixture was filtered through a plug of Celite. The filtrate was concentrated and the residue was dissolved in DMF (15 mL). DIPEA (0.817 mL, 4.70 mmol) and 2-nitrobenzenesulfonyl chloride (580 mg, 2.58 mmol) were added and the mixture was stirred for 2 hours. The mixture was concentrated and the residue was purified by column chromatography on silica gel (100% EtOAc) to provide [1-(2-nitro-benzenesulfonyl)-azetidin-3-yl]-methanol (167 mg, 26%). 1H NMR (CDCl3) δ 2.73-2.80 (m, 1H), 3.76 (dd, 2H, J=5.4, 5.7 Hz), 3.90 (dd, 2H, J=5.7, 8.1 Hz), 4.17 (dd, 2H, J=8.1, 8.1 Hz).
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.817 mL
Type
reactant
Reaction Step Three
Quantity
580 mg
Type
reactant
Reaction Step Three

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